4-Chloro-7-hydroxy-2,3-dihydroinden-1-one
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Overview
Description
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7ClO2 . It is also known as CHDI.
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is represented by the InChI code: 1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 .Physical And Chemical Properties Analysis
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is a solid at room temperature . It has a molecular weight of 182.61 .Scientific Research Applications
Antibacterial Properties
This compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown significant antibacterial properties . These synthesized compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antifungal Properties
In addition to their antibacterial properties, these derivatives also exhibit antifungal properties . They have been tested against two fungal agents (Aspergillus niger and Candida albicans). Some of the compounds were found to have potent antifungal properties against A. niger and C. albicans .
Synthesis Techniques
The synthesis of these derivatives involves grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
Molecular Structure
The molecular structure of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is C9H8O . It is a fused molecule containing cyclopentanone and a benzene ring .
Pharmacological Properties
A literature survey reveals that compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .
Fungicidal Activity
Some ester derivatives of similar compounds have shown better fungicidal activity towards certain pathogens than the original hydroxyl derivatives .
Safety and Hazards
The compound is classified under GHS07 and carries a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-chloro-7-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNMNVRDMWVUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511581 |
Source
|
Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81945-10-0 |
Source
|
Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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